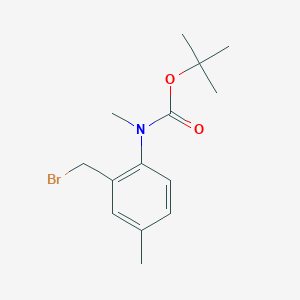

Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate

Beschreibung

Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate is a brominated aromatic carbamate derivative characterized by a tert-butyl-protected carbamate group attached to a phenyl ring substituted with a bromomethyl group at the 2-position and a methyl group at the 4-position. The methyl group on the carbamate nitrogen distinguishes it from simpler carbamates. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where brominated aromatic systems are critical for cross-coupling reactions and functional group transformations .

Eigenschaften

Molekularformel |

C14H20BrNO2 |

|---|---|

Molekulargewicht |

314.22 g/mol |

IUPAC-Name |

tert-butyl N-[2-(bromomethyl)-4-methylphenyl]-N-methylcarbamate |

InChI |

InChI=1S/C14H20BrNO2/c1-10-6-7-12(11(8-10)9-15)16(5)13(17)18-14(2,3)4/h6-8H,9H2,1-5H3 |

InChI-Schlüssel |

HUHBOFKDLMZPED-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)N(C)C(=O)OC(C)(C)C)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(bromomethyl)-4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and substituted amines.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products typically include alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

Biologische Aktivität

Tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate is an organic compound with notable biological activity, characterized by its molecular formula . This compound features a tert-butyl group, a bromomethyl substituent, and a methyl carbamate moiety, which collectively contribute to its unique chemical properties and biological applications.

The compound typically appears as a colorless to slightly yellow liquid and exhibits moderate lipophilicity, which enhances its permeability across biological membranes. The electrophilic nature of the bromine atom in the bromomethyl group allows it to interact with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their functions. This mechanism is crucial for its role in drug development and enzyme inhibition studies.

Key Properties:

- Molecular Weight: Approximately 304.19 g/mol

- Log P Value: Indicates good permeability across biological membranes

- Solubility: Relatively low water solubility, influencing its behavior in biological systems

Biological Activity

Research indicates that tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding and catalytic activity.

- Modulation of Signaling Pathways: By interacting with receptors, it can act as an agonist or antagonist, influencing downstream signaling pathways.

- Impact on Cellular Metabolism: It may alter metabolic enzyme activities, affecting cellular growth and differentiation processes.

In Vitro Studies

In vitro studies have demonstrated that tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate can significantly impact cellular viability and enzyme activity. For instance:

- Cell Viability Assays: When tested on various cell lines, the compound showed protective effects against cytotoxic agents like amyloid beta peptide (Aβ), suggesting potential neuroprotective properties .

- Enzyme Activity Modulation: It has been observed to modulate the activity of acetylcholinesterase and β-secretase, both of which are crucial in neurodegenerative disease pathways .

In Vivo Studies

In vivo studies have further supported the compound's biological relevance:

- Animal Models: Research involving scopolamine-induced oxidative stress in rats indicated that treatment with the compound resulted in reduced malondialdehyde (MDA) levels, suggesting a decrease in oxidative stress markers .

- Therapeutic Potential: The compound's ability to inhibit amyloidogenesis was noted, highlighting its potential in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

The biological activity of tert-butyl (2-(bromomethyl)-4-methylphenyl)(methyl)carbamate can be compared with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 4-(bromomethyl)benzylcarbamate | Contains a benzyl group instead of a methyl group | |

| Tert-butyl 3-(bromomethyl)phenylcarbamate | Different position of the bromomethyl group | |

| Tert-butyl 4-bromo-2-methylphenylcarbamate | Similar structure but different substitution patterns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.